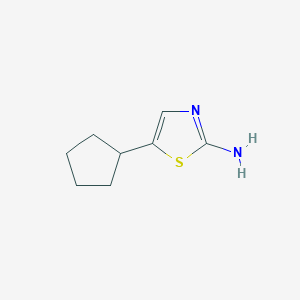

5-Cyclopentyl-1,3-thiazol-2-amine

Overview

Description

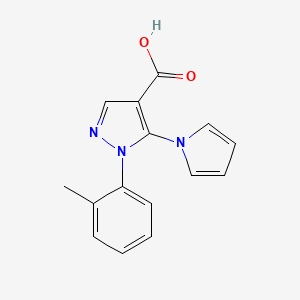

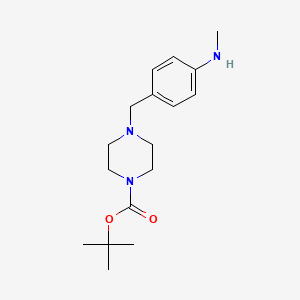

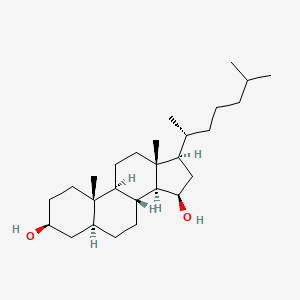

5-Cyclopentyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a cyclopentyl group, which is a five-membered ring of carbon atoms .Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds 5-Cyclopentyl-1,3-thiazol-2-amine and related compounds play a significant role in synthetic chemistry. They serve as starting materials for various classes of compounds, including [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines. These are synthesized through reactions like the Friedlander reaction, showcasing the compound's versatility in organic synthesis (Thomae et al., 2008).

Chemical Synthesis and Reaction Studies The compound is also utilized in the study of chemical reactions, such as the aminomethylation of related thiazol compounds. This process is important in understanding the reactions involving the amidine fragment of molecules and the formation of heterocyclic rings (Ramsh et al., 2006).

Pharmaceutical Chemistry and Drug Discovery In the field of pharmaceutical chemistry, derivatives of this compound are investigated for their potential as acetylcholinesterase inhibitors. This research is particularly relevant for the development of treatments for Alzheimer's disease, demonstrating the compound's applicability in drug discovery (Han et al., 2022).

Heterocyclic Synthesis in Organic Chemistry The compound is also a key player in heterocyclic synthesis within organic chemistry. It's used to create a variety of heterocycles, demonstrating its role as a synthon for α-metalated primary amines. This aspect is crucial in the synthesis of complex organic molecules and further highlights its significance in chemical synthesis (Schöllkopf, 1979).

Anticancer Research The derivatives of this compound are studied for their anticancer properties. This research explores their potential as direct inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammation-related diseases, including certain types of cancer. Such studies are pivotal in the search for new cancer treatments (Suh et al., 2012).

Catalysis and Organic Reactions The compound's derivatives have applications in catalysis, particularly in the improvement of synthetic methods. Their use in ultrasound-assisted syntheses and computational chemistry highlights their role in developing more efficient and environmentally friendly synthetic procedures (Erdogan, 2018).

Mechanism of Action

Target of Action

5-Cyclopentyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . The primary targets of thiazole derivatives are diverse and can include various enzymes, receptors, and biochemical pathways . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting or activating enzymes, blocking or stimulating receptors, and affecting the function of certain biochemical pathways .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, and antineoplastic activities

Pharmacokinetics

The solubility of thiazole in water, alcohol, and ether may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can have a wide range of molecular and cellular effects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

5-cyclopentyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFQAEMTMPWQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)

![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)